molecular formula C9H12F2N2O2 B2608555 ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1823432-40-1

ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B2608555
CAS No.: 1823432-40-1
M. Wt: 218.204
InChI Key: TZJIPZBARKVEKD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate is a chemical compound with the molecular formula C9H12F2N2O2 and a molecular weight of 218.2 g/mol . This compound features a pyrazole ring substituted with a difluoromethyl group and an ethyl ester group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl propanoate under specific conditions. One common method involves the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction is carried out under mild conditions, ensuring high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated alcohols, carboxylic acids, and various substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological activity. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
  • Ethyl 2-[3-(chloromethyl)-1H-pyrazol-1-yl]propanoate
  • Ethyl 2-[3-(bromomethyl)-1H-pyrazol-1-yl]propanoate

Uniqueness

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-3-15-9(14)6(2)13-5-4-7(12-13)8(10)11/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIPZBARKVEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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